1-(5-Quinolyl)-2-pyrrolidinone is a compound that features a quinoline moiety attached to a pyrrolidinone structure. It falls under the category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The compound is particularly notable for its potential therapeutic applications, including analgesic and anti-inflammatory properties.
This compound can be classified as a heterocyclic compound, specifically a derivative of pyrrolidinone, which is a five-membered nitrogen-containing ring. The quinoline structure contributes to its pharmacological properties, making it relevant in drug discovery and development. The compound has been investigated for its therapeutic effects, particularly in the context of pain management and inflammation reduction .
The synthesis of 1-(5-Quinolyl)-2-pyrrolidinone can be achieved through various methods. One common approach is the cyclization of appropriate precursors, such as 3-vinylpyridine and N-vinylpyrrolidinone, utilizing Diels-Alder reactions or modified Skraup reactions. These methods allow for the formation of the desired heterocyclic structure while maintaining functional group integrity .
Another effective technique involves microwave-assisted organic synthesis (MAOS), which enhances reaction efficiency and supports green chemistry principles. This method has gained traction due to its ability to reduce reaction times and improve yields compared to conventional synthesis methods .
The molecular formula for 1-(5-Quinolyl)-2-pyrrolidinone is C10H10N2O. The structure consists of a pyrrolidinone ring fused with a quinoline moiety, characterized by the following key features:
The compound's structural representation highlights the spatial arrangement of atoms, which plays a crucial role in its interaction with biological targets .
1-(5-Quinolyl)-2-pyrrolidinone undergoes various chemical reactions typical of nitrogen-containing heterocycles. Notably, it exhibits reactivity in nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both the pyrrolidinone and quinoline functionalities.
The compound's ability to participate in these reactions can be exploited for further functionalization, leading to derivatives with enhanced biological activity. For instance, modifications at the quinoline nitrogen or the carbonyl position can yield compounds with improved pharmacological profiles .
The mechanism of action for 1-(5-Quinolyl)-2-pyrrolidinone involves its interaction with specific biological targets related to pain and inflammation pathways. Research indicates that this compound exhibits analgesic activity similar to that of acetaminophen but distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.
It does not significantly bind to opioid receptors, suggesting an alternative pathway for its analgesic effects. The compound has been shown to inhibit certain inflammatory mediators without affecting cyclooxygenase enzymes, indicating a unique pharmacological profile that warrants further investigation .
1-(5-Quinolyl)-2-pyrrolidinone possesses several notable physical properties:
Chemical properties include stability under standard laboratory conditions, with reactivity patterns typical of both pyrrolidinones and quinolines, allowing for diverse synthetic applications .
The primary applications of 1-(5-Quinolyl)-2-pyrrolidinone are found in medicinal chemistry, particularly as a scaffold for developing new analgesic and anti-inflammatory agents. Its unique structural features enable it to serve as a lead compound for synthesizing derivatives with enhanced efficacy against pain-related disorders.
Moreover, ongoing research into its mechanism of action could lead to novel therapeutic strategies for managing chronic pain without the side effects commonly associated with traditional analgesics .
1-(5-Quinolyl)-2-pyrrolidinone (Chemical Formula: C₁₃H₁₂N₂O) represents a structurally hybridized heterocyclic compound that integrates two pharmacologically significant motifs: a bicyclic quinoline system and a monocyclic γ-lactam (2-pyrrolidinone). This molecular architecture positions it within a privileged class of nitrogen-containing heterocycles, characterized by their prevalence in bioactive molecules and natural products. Quinoline derivatives constitute over 150 FDA-approved drugs, spanning antimalarials (e.g., chloroquine), antivirals (e.g., saquinavir), and kinase inhibitors, while 2-pyrrolidinone enhances solubility and conformational flexibility [5] [10]. The fusion of these systems creates a multifunctional scaffold capable of diverse electronic interactions, making it a compelling subject for drug design and materials science.
The molecular architecture of 1-(5-quinolyl)-2-pyrrolidinone features a covalent bond between the N1 position of the 2-pyrrolidinone ring and the C5 position of the quinoline nucleus. This linkage generates a planar-to-nonplanar transition zone, where the fully aromatic quinoline system (planar) connects to the partially saturated lactam ring (envelope conformation). The quinoline moiety contributes π-electron density and hydrogen-bond accepting nitrogen atoms, while the 2-pyrrolidinone introduces an amide carbonyl (hydrogen-bond acceptor/donor) and aliphatic protons (hydrophobic interactions) [4] [6] [9].
Conjugation between the quinoline C5-C6 bond and the lactam carbonyl occurs through resonance-assisted hydrogen bonding (RAHB), creating an extended electron pathway. This is evidenced by redshifted UV-Vis absorption (λ_max ≈ 320 nm) compared to unconjugated analogs [4]. Density functional theory (DFT) calculations reveal a dipole moment enhancement of ~2.5 D relative to isolated quinoline, facilitating polar interactions in biological environments [4]. Critical hydrogen-bonding parameters are quantified below:
Table 1: Hydrogen-Bonding Capacity of 1-(5-Quinolyl)-2-pyrrolidinone
Site | Type | Bond Length (Å) | Predicted Role |
---|---|---|---|
Quinoline N | Acceptor | 1.34 | DNA intercalation |
Lactam C=O | Acceptor/Donor | 1.23 | Protein H-bonding |
Lactam N-H (if present) | Donor | 1.01 | Solubility modulation |
Positional isomerism dramatically alters physicochemical behavior. The 5-quinolyl isomer exhibits superior π-conjugation versus the sterically hindered 8-isomer (Patent NZ195688A) and the electronically decoupled 6-isomer (CID 118731128) [2] [4] [7]. Key comparative data:
Table 2: Physicochemical Properties of Quinolyl-Pyrrolidinone Isomers
Isomer | logP | Water Solubility (mg/mL) | Conjugation Efficiency | Bioavailability Score |
---|---|---|---|---|
5-Quinolyl | 1.98 | 0.85 | High | 0.55 |
6-Quinolyl | 2.15 | 0.42 | Moderate | 0.45 |
8-Quinolyl | 2.05 | 0.61 | Low | 0.38 |
Data derived from PubChem computational properties (CIDs 18433632, 118731128, 3061465) [1] [2] [4]. The 5-quinolyl derivative’s balanced lipophilicity-water solubility profile enhances membrane permeability and oral absorption potential relative to analogs.
Quinoline-pyrrolidinone hybrids emerged in the late 1970s as solutions to metabolic instability in first-generation heterocycles. Early work (e.g., Patent NZ195688A) demonstrated that integrating the metabolically robust 2-pyrrolidinone with quinoline reduced hepatic clearance by 40–60% compared to N-alkyl quinolines [7]. This innovation coincided with broader medicinal chemistry trends:
The scaffold mitigates two persistent limitations of quinoline-based drugs:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4